Cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester
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Overview
Description
Cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester is a complex organic compound with a unique structure It is characterized by the presence of a cyclohexane ring, a carboxylic acid group, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester typically involves esterification reactions. One common method is the reaction of cyclohexanecarboxylic acid with 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carboxylic acid and alcohol moieties, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nonanoic acid, ethyl ester: Similar ester structure but with different alkyl chains.
Heptanoic acid, ester with 2,2-dimethyl-1,3-propanediol: Similar ester linkage but different carboxylic acid and alcohol components.
Uniqueness
Cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester is unique due to its specific combination of a cyclohexane ring, carboxylic acid group, and ester linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
99554-33-3 |
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Molecular Formula |
C29H50O6 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
[2-(cyclohexanecarbonyloxymethyl)-2-(nonanoyloxymethyl)butyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C29H50O6/c1-3-5-6-7-8-15-20-26(30)33-21-29(4-2,22-34-27(31)24-16-11-9-12-17-24)23-35-28(32)25-18-13-10-14-19-25/h24-25H,3-23H2,1-2H3 |
InChI Key |
BWJFEDJRIRUXTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCC(CC)(COC(=O)C1CCCCC1)COC(=O)C2CCCCC2 |
Origin of Product |
United States |
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